3-Amino-2,3-dimethylcyclopentane-1-carboxylic acid

Catalog No.
S13657856
CAS No.
876474-99-6
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2,3-dimethylcyclopentane-1-carboxylic acid

CAS Number

876474-99-6

Product Name

3-Amino-2,3-dimethylcyclopentane-1-carboxylic acid

IUPAC Name

3-amino-2,3-dimethylcyclopentane-1-carboxylic acid

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-5-6(7(10)11)3-4-8(5,2)9/h5-6H,3-4,9H2,1-2H3,(H,10,11)

InChI Key

LSXQCJOVNAEGIT-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC1(C)N)C(=O)O

3-Amino-2,3-dimethylcyclopentane-1-carboxylic acid is a cyclic amino acid derivative characterized by its unique structure, which includes an amino group and a carboxylic acid group attached to a cyclopentane ring. The compound has the molecular formula C8H15NO2C_8H_{15}NO_2 and is often encountered in its hydrochloride form, enhancing its solubility and stability. Its structural features contribute to its potential applications in organic synthesis and biochemical research.

The reactivity of 3-amino-2,3-dimethylcyclopentane-1-carboxylic acid primarily involves the functional groups present in its structure. Key reactions include:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction: The carboxylic acid group can be reduced to form alcohols.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Research indicates that 3-amino-2,3-dimethylcyclopentane-1-carboxylic acid exhibits significant biological activity. It acts as a potent inhibitor of specific enzymes and receptors involved in metabolic pathways. Its structural features allow it to mimic natural substrates or inhibitors, making it useful in studying enzyme kinetics and biological interactions. The compound's effects on cellular processes suggest potential applications in pharmacology and drug development .

The synthesis of 3-amino-2,3-dimethylcyclopentane-1-carboxylic acid typically involves several steps:

  • Starting Materials: Enantiomerically pure starting materials are often used.
  • Protection of Functional Groups: Initial protection of functional groups may be required.
  • Cyclization: A cyclization step is performed to form the cyclopentane ring.
  • Deprotection: Subsequent deprotection yields the desired compound.

Industrial production may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability .

3-Amino-2,3-dimethylcyclopentane-1-carboxylic acid has diverse applications across various fields:

  • Organic Synthesis: It serves as a precursor for synthesizing pharmaceutical agents.
  • Biochemical Research: The compound is useful for studying enzyme interactions and metabolic pathways.
  • Potential Therapeutics: Its biological activity suggests applications in drug development targeting specific enzymes or receptors .

Studies have demonstrated that 3-amino-2,3-dimethylcyclopentane-1-carboxylic acid interacts with various biological targets. These interactions can influence metabolic pathways and enzyme activities. Specific research has focused on its role as an inhibitor of enzymes involved in amino acid metabolism and neurotransmitter synthesis, highlighting its potential therapeutic applications .

Several compounds share structural similarities with 3-amino-2,3-dimethylcyclopentane-1-carboxylic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
1-Amino-3,3-dimethylcyclohexane-1-carboxylic acidCyclohexane ring instead of cyclopentaneChanges in ring size influence physical properties
1-Amino-3-methylcyclopentane-1-carboxylic acidContains one methyl group at the 3-positionVaries in steric hindrance compared to dimethyl
1-Amino-2-methylcyclopentane-1-carboxylic acidContains one methyl group at the 2-positionDifferent substitution pattern affects reactivity
3,3-Dimethylcyclopentanecarboxylic acidSimilar cyclopentane structureDifferences in functional groups influence reactivity

The uniqueness of 3-amino-2,3-dimethylcyclopentane-1-carboxylic acid lies in its specific substitution pattern on the cyclopentane ring, significantly influencing its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

-1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

157.110278721 g/mol

Monoisotopic Mass

157.110278721 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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